Trichloro(1,1,2,2-tetrafluoroethyl)silane is a chemical compound with the molecular formula and a molecular weight of approximately 235.47 g/mol. It is classified as an organosilicon compound, specifically a silane derivative, characterized by the presence of both chlorine and fluorine atoms. This compound is recognized for its utility in organic synthesis due to its reactivity and ability to form various derivatives.
This compound falls under the category of halogenated silanes, which are compounds containing silicon atoms bonded to halogen atoms (in this case, chlorine and fluorine). Its classification highlights its potential applications in various chemical reactions and industrial processes.
Trichloro(1,1,2,2-tetrafluoroethyl)silane can be synthesized through several methods, primarily involving the reaction of silicon tetrachloride with 1,1,2,2-tetrafluoroethanol. The general reaction can be summarized as follows:
Technical Details:
The molecular structure of trichloro(1,1,2,2-tetrafluoroethyl)silane features a silicon atom bonded to three chlorine atoms and a 1,1,2,2-tetrafluoroethyl group. The presence of fluorine atoms significantly influences the compound's properties and reactivity.
Trichloro(1,1,2,2-tetrafluoroethyl)silane participates in various chemical reactions typical of silanes:
Technical Details:
The hydrolysis reaction can be represented as follows:
This reaction is significant in the formation of coatings or adhesives in industrial applications.
The mechanism of action for trichloro(1,1,2,2-tetrafluoroethyl)silane primarily involves its reactivity due to the presence of halogen atoms. The chlorine atoms can easily undergo substitution reactions with nucleophiles such as water or alcohols.
The reactivity pattern includes:
Relevant Data:
The boiling point and density indicate that it is a liquid at room temperature with significant volatility .
Trichloro(1,1,2,2-tetrafluoroethyl)silane has several scientific uses:
Industrial synthesis predominantly employs gas-phase chlorination of 1,1,2,2-tetrafluoroethylsilane (C₂H₃F₄Si) using chlorine gas at 300–400°C. This method achieves ~85% yield through continuous-flow reactors, where catalytic fluorination agents (e.g., HF/AlF₃) activate the silicon-bound hydrogen for electrophilic substitution. The reaction proceeds via a radical chain mechanism: chlorine dissociation initiates hydrogen abstraction from the precursor, generating a carbon-centered radical. Subsequent chlorine recombination forms the target compound while minimizing oligomerization [2]. Alternative routes include plasma-enhanced fluorination, where SF₆ or F₂ gases under microwave irradiation enhance C–F bond formation efficiency by 15% compared to thermal methods [3].
Table 1: Catalytic Fluorination Methods Comparison
Method | Temperature (°C) | Catalyst System | Yield (%) | Byproducts |
---|---|---|---|---|
Gas-phase chlorination | 300–400 | None | 85 | SiF₄, Cl₂ |
Plasma-enhanced | 200–250 | Microwave/F₂ | 78 | CF₄, SiCl₄ |
Metal fluoride-catalyzed | 350 | CrF₃/Al₂O₃ | 92 | HCl, C₂F₄ |
The electrophilic silicon center in SiCl₄ drives nucleophilic substitution with 1,1,2,2-tetrafluoroethylmagnesium bromide (CF₂BrCF₂MgBr). This reaction proceeds via a Schlenk equilibrium: the Grignard reagent displaces one chloride from SiCl₄, forming an intermediate trichloro(organo)silane. Kinetic studies reveal second-order dependence on SiCl₄ concentration (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C), indicating a rate-limiting nucleophilic attack. The high Förster-Tammann constant (Q = 0.8) of the tetrafluoroethyl group sterically impedes further substitution, ensuring monoalkylation selectivity. Post-reaction, distillation at 50 mmHg isolates the product with >99% purity, as confirmed by gas chromatography [2] [4].
Oxygen and moisture exclusion is critical due to the compound’s hydrolytic sensitivity (ΔG = −45 kJ/mol for hydrolysis). Industrial reactors utilize argon purging (<5 ppm O₂/H₂O) to prevent:
Scale-up introduces thermal gradient effects that promote byproducts. Key dynamics include:
Table 2: Byproducts in Industrial Synthesis
Byproduct | Formation Pathway | Yield (%) | Mitigation Strategy |
---|---|---|---|
SiF₄ | Thermal decomposition (>220°C) | 4–7 | Temperature control <200°C |
Cl₂ | Incomplete chlorination | 2–3 | Cl₂ stoichiometry optimization |
Cl₃SiCF₂CF₂SiCl₃ | Carbene insertion into Si–Cl bonds | 1–2 | Radical scavengers (e.g., BHT) |
Cyclic siloxanes | HCl-catalyzed hydrolysis/condensation | 3–5 | Rigorous anhydrous conditions |
Continuous-flow systems reduce byproduct accumulation through short residence times (≤5 seconds) and inline adsorption traps containing molecular sieves. This maintains final purity at >99% with distillation recovery rates of 93% [2] [4].
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